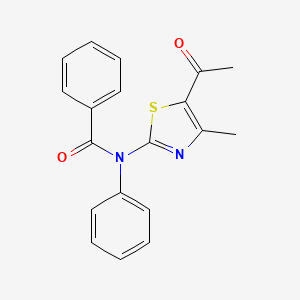

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13-17(14(2)22)24-19(20-13)21(16-11-7-4-8-12-16)18(23)15-9-5-3-6-10-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHWKZQNLSXXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with high yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide exhibit significant antimicrobial activity. The thiazole moiety is known for its ability to enhance the efficacy of antimicrobial agents. This compound has been evaluated for its inhibitory effects against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (μg/mL) | Tested Pathogen |

|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide | 100 | E. coli |

| Similar Thiazole Derivative 1 | 50 | S. aureus |

| Similar Thiazole Derivative 2 | 75 | C. albicans |

Antitubercular Activity

Benzothiazole derivatives have shown promising results in the fight against tuberculosis (TB). The structure of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide suggests it may interact with the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. In vitro studies have demonstrated that certain thiazole derivatives possess potent antitubercular activity, making them potential candidates for further development.

Case Study: Inhibition of Mycobacterium tuberculosis

A study evaluated various thiazole derivatives against M. tuberculosis, revealing that compounds with similar structures to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .

Cancer Research

Emerging research indicates that compounds containing thiazole rings can exhibit anticancer properties. The ability to inhibit specific cancer cell lines has been documented in various studies, suggesting that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide may serve as a lead compound in cancer therapy.

Case Study: Anticancer Activity

In vitro studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells while sparing normal cells . Further research is needed to elucidate the mechanisms involved.

Anti-inflammatory Effects

Thiazole derivatives are also being investigated for their anti-inflammatory properties. The compound's structure may allow it to modulate inflammatory pathways effectively.

Wirkmechanismus

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death). The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of thiazole-benzamide hybrids are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data

*Inferred from analogs with similar acetyl groups .

Biologische Aktivität

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is a synthetic compound within the thiazole derivatives class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide, with the molecular formula . It features a thiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with phenyl isocyanate under controlled conditions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide has been evaluated for its effectiveness against various bacterial strains. A study demonstrated its potential as an antibacterial agent when used in conjunction with cell penetrating peptides, suggesting unique modes of action .

Table 1: Antimicrobial Activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7 | 9 |

| S. epidermidis | 7 | 6 |

Antiviral Activity

In addition to antimicrobial properties, this compound has shown antiviral activity. A study on N-phenylbenzamide derivatives revealed that certain modifications enhanced their efficacy against enterovirus 71 (EV71). The compound exhibited IC50 values in the low micromolar range, indicating potent antiviral effects .

Anticancer Potential

The anticancer potential of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide is also notable. Its mechanism of action may involve the inhibition of cancer cell proliferation and induction of apoptosis through interaction with specific molecular targets. Research suggests that compounds in this class can interfere with cell division processes, making them promising candidates for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

- Antiviral Efficacy : A series of benzamide derivatives were synthesized and tested against EV71 strains. Among them, certain compounds demonstrated significant antiviral activity at low concentrations, highlighting the potential for developing effective antiviral medications .

- Antibacterial Studies : Research indicated that thiazole derivatives can act synergistically with other compounds to enhance their antibacterial effects. This suggests that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide could be part of combination therapies for treating resistant bacterial infections .

- Cancer Research : Investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth in vitro and in vivo models. The selectivity index (SI) values indicate a favorable therapeutic window compared to existing treatments .

Q & A

Basic: What synthetic strategies are effective for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-phenylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach is the Hantzsch thiazole synthesis to form the 1,3-thiazole core, followed by acetylation and coupling with a benzamide derivative. For example, analogous compounds have been synthesized using thiosemicarbazide and phosphorus oxychloride under reflux conditions, followed by purification via column chromatography and recrystallization . Optimization may include solvent selection (e.g., pyridine or DMF for amide coupling), temperature control (e.g., microwave-assisted reactions at 403 K for faster kinetics ), and stoichiometric adjustments to minimize side products. Purity verification via TLC, HPLC, and spectroscopic methods (IR, NMR) is critical .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, related thiazole derivatives have been analyzed using SHELXL for refinement, revealing intermolecular hydrogen bonding (N–H⋯O) and planar arrangements of aromatic systems . Spectroscopic methods include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and amide linkages.

- IR : Peaks near 1650–1700 cm⁻¹ for acetyl (C=O) and amide (N–H) groups.

- Mass spectrometry : To validate molecular weight and fragmentation patterns .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include disorder in flexible groups (e.g., acetyl or phenyl rings) and weak diffraction due to crystal twinning. Using high-resolution synchrotron data and SHELX programs (e.g., SHELXL for refinement and SHELXD for phase solving) improves accuracy . Hydrogen-bonding networks, such as N–H⋯O interactions, stabilize molecular packing and reduce thermal motion artifacts . For disordered regions, iterative refinement with geometric restraints and anisotropic displacement parameters is recommended .

Advanced: How can computational methods predict the bioactivity of this compound, and what experimental validation is required?

Docking studies (e.g., AutoDock or Schrödinger Suite) can model interactions with targets like kinases or proteases. For instance, analogous thiazole derivatives showed binding to GSK-3β via amide and nitro groups . Experimental validation involves:

- Enzyme assays : Measure IC₅₀ values against purified targets (e.g., kinase inhibition assays).

- Cellular assays : Test cytotoxicity (via MTT assays) and apoptosis markers (e.g., caspase-3 activation).

- Structural analogs : Compare activity with derivatives lacking acetyl or methyl groups to identify pharmacophores .

Advanced: How do conflicting data on biological activity arise, and how should they be resolved?

Discrepancies may stem from assay conditions (e.g., pH, solvent effects) or impurities. For example, nitazoxanide analogs exhibit varying antiparasitic activity depending on metabolic activation pathways . Mitigation strategies include:

- Reproducibility checks : Independent synthesis and testing of batches.

- Metabolic profiling : LC-MS to identify active metabolites.

- Structural analogs : Synthesize and test derivatives to isolate functional groups responsible for activity .

Basic: What safety precautions are necessary when handling this compound in the lab?

- Use PPE (gloves, goggles) due to potential irritancy of thiazole and benzamide groups.

- Avoid inhalation (S22 precaution) and skin contact (S24/25) .

- Work under fume hoods for reactions involving volatile solvents (e.g., pyridine or POCl₃) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key SAR insights:

- Thiazole substitution : 5-Acetyl and 4-methyl groups enhance hydrophobic interactions in enzyme pockets.

- Benzamide linkage : N-phenyl substitution improves solubility without compromising binding .

- Electron-withdrawing groups : Nitro or chloro substituents on the benzamide increase electrophilicity and target engagement .

Synthetic prioritization should focus on modifying these regions while monitoring ADMET properties .

Basic: What are the stability profiles of this compound under various storage conditions?

- Thermal stability : Decomposition above 150°C (DSC analysis recommended).

- Photostability : Store in amber vials to prevent thiazole ring degradation.

- Humidity : Lyophilize and store under inert gas to avoid hydrolysis of acetyl groups .

Advanced: How does this compound interact with biological membranes, and what delivery strategies improve bioavailability?

The logP (~2.5–3.0) suggests moderate lipophilicity, favoring passive diffusion. However, poor aqueous solubility may limit absorption. Strategies include:

- Nanoparticle formulation : Use PLGA or liposomes to enhance dissolution.

- Prodrug design : Introduce phosphate or ester groups for enzymatic activation .

- Co-crystallization : Improve solubility via co-formers (e.g., succinic acid) .

Advanced: What mechanistic insights can be gained from studying its inhibition of specific enzymes (e.g., kinases)?

Crystallographic studies of analogs (e.g., AR-A014418) reveal competitive inhibition of GSK-3β via hydrogen bonding between the amide group and kinase backbone residues . Mutagenesis (e.g., Ala substitution at binding sites) and kinetic assays (e.g., Lineweaver-Burk plots) can elucidate inhibition modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.